molecular formula C10H17N5 B1428859 [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine CAS No. 1343120-12-6

[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine

Cat. No.: B1428859
CAS No.: 1343120-12-6
M. Wt: 207.28 g/mol
InChI Key: BIQCBPGYBSLAOL-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound demonstrates a complex heterocyclic framework incorporating multiple nitrogen-containing ring systems. The compound exhibits a molecular formula of C₁₀H₁₇N₅ with a corresponding molecular weight of 207.28 grams per mole, establishing its position within the medium molecular weight range typical of pharmaceutical intermediates and bioactive compounds.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the spatial arrangement and connectivity of functional groups. The core structure consists of a pyrimidine ring, which represents a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3, substituted with a 4-methylpiperazine moiety at position 2 and a methanamine group at position 4. The piperazine substituent introduces additional nitrogen functionality through its saturated six-membered ring containing two nitrogen atoms in opposite positions, with one nitrogen bearing a methyl group.

The structural representation through Simplified Molecular-Input Line-Entry System notation provides CN1CCN(CC1)C2=NC=CC(=N2)CN, which systematically encodes the molecular connectivity and serves as a standardized chemical identifier. The International Chemical Identifier representation follows as InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3, offering a unique molecular descriptor that facilitates database searches and computational analysis.

The three-dimensional molecular architecture reveals significant conformational flexibility, particularly around the piperazine ring system and the methanamine substituent. The pyrimidine ring maintains planarity due to its aromatic character, while the piperazine ring typically adopts chair conformations similar to cyclohexane derivatives. The positioning of the methyl group on the piperazine nitrogen influences the overall molecular shape and potential interactions with biological targets.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of related piperazinyl-pyrimidine derivatives provides valuable insights into the conformational preferences and solid-state arrangements of this compound class. Studies of structurally similar compounds reveal that piperazine rings consistently adopt chair conformations with specific puckering parameters that influence overall molecular geometry. The piperazine ring in related compounds demonstrates Q values around 0.576 Å with theta angles typically ranging from 1.2° to 3.0°, indicating slight deviations from ideal chair geometry.

Conformational analysis reveals that the pyrimidine substituent preferentially occupies equatorial positions when attached to piperazine rings, minimizing steric interactions and optimizing molecular stability. This positioning significantly influences the spatial arrangement of the methanamine group, which extends from the pyrimidine ring and contributes to the overall molecular shape and potential binding interactions. The dihedral angles between ring systems typically range from 80° to 90°, reflecting the three-dimensional organization that minimizes intramolecular strain.

The molecular packing arrangements in related crystalline structures demonstrate hydrogen bonding patterns involving nitrogen atoms from both the piperazine and pyrimidine rings. These interactions contribute to the formation of extended networks in the solid state, with N-H···O and N-H···N hydrogen bonds creating chain-like assemblies. The presence of multiple nitrogen atoms in the molecular framework provides numerous opportunities for intermolecular interactions that stabilize crystal lattices and influence physical properties.

Predicted collision cross-section values for various adduct forms provide additional structural information relevant to analytical characterization. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross-section of 150.6 Ų, while sodium and potassium adducts show values of 157.1 Ų and 153.3 Ų respectively. These measurements reflect the molecular size and shape, correlating with the extended three-dimensional structure incorporating both rigid aromatic and flexible aliphatic components.

Comparative Analysis with Related Piperazinyl-Pyrimidine Derivatives

Comparative structural analysis reveals significant relationships between this compound and related compounds within the piperazinyl-pyrimidine family. The systematic examination of structural variations provides insights into how molecular modifications influence overall architecture and potential biological activity.

Table 1: Structural Comparison of Related Piperazinyl-Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Differences
This compound C₁₀H₁₇N₅ 207.28 Reference compound
2-(4-methylpiperazin-1-yl)pyrimidin-5-amine C₉H₁₅N₅ 193.25 Lacks methanamine group, amine at position 5
6-(4-methylpiperazin-1-yl)pyrimidin-4-amine C₉H₁₅N₅ 193.25 Different substitution pattern at position 6
2-(4-methylpiperazin-1-yl)pyridin-4-amine C₁₀H₁₆N₄ 192.26 Pyridine ring instead of pyrimidine
4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine C₁₀H₁₆N₄ 192.26 Additional methyl group, no amine functionality

The structural comparison reveals that the presence of the methanamine group at position 4 of the pyrimidine ring distinguishes the target compound from several closely related derivatives. This functional group addition increases both the molecular weight and the number of potential hydrogen bonding sites, which may significantly influence solubility characteristics and biological interactions. The methanamine substituent extends the molecular framework and provides additional conformational flexibility compared to compounds bearing only amino groups directly attached to the aromatic ring.

Position-dependent substitution patterns significantly influence molecular architecture and properties. Compounds with substitutions at position 5 versus position 4 of the pyrimidine ring exhibit different spatial arrangements of functional groups, potentially affecting binding interactions with biological targets. The 6-substituted derivatives demonstrate alternative connectivity patterns that alter the overall molecular shape and electronic distribution.

The replacement of pyrimidine with pyridine rings, as observed in related compounds, reduces the number of nitrogen atoms within the aromatic system from two to one. This modification affects both the electronic properties and hydrogen bonding capabilities of the molecule, demonstrating how subtle structural changes can significantly impact molecular behavior. The pyridine-containing analogues typically exhibit different pKa values and lipophilicity compared to their pyrimidine counterparts.

Ring size variations, particularly the substitution of piperazine with piperidine rings, eliminate one nitrogen atom from the saturated ring system while maintaining overall ring geometry. These modifications influence both the basicity and conformational preferences of the molecule, as piperidine rings lack the second nitrogen that contributes to the unique properties of piperazine derivatives.

The methylation patterns on the piperazine ring also contribute to structural diversity within this compound family. Additional methyl groups at different positions alter the steric environment and influence both conformational preferences and potential interactions with biological macromolecules. These methylation patterns represent important structure-activity relationship elements that guide medicinal chemistry optimization efforts.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQCBPGYBSLAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s structural analogs differ in three primary aspects:

Core heterocycle (pyrimidine vs. pyridine vs. benzene).

Substituents on the heterocycle (e.g., methanamine, aryl groups).

Modifications to the piperazine ring (e.g., methyl, fluorophenyl, chlorophenyl).

Table 1: Structural and Physicochemical Comparison
Compound Name Core Substituents (Position) Piperazine Modification Molecular Formula Molecular Weight Key Applications
[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine Pyrimidine 2-(4-Me-piperazin-1-yl), 4-(CH2NH2) 4-Methyl Likely C10H16N4* ~192.26* Kinase inhibitor intermediates
[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine Pyridine 2-(4-Me-piperazin-1-yl), 4-(CH2NH2) 4-Methyl C11H18N4 206.29 Unspecified research
[2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine Pyridine 2-(4-FPh-piperazin-1-yl), 4-(CH2NH2) 4-(4-Fluorophenyl) C16H18FN4 285.34 Potential CNS-targeting agents
{2-[4-(2-Chlorophenyl)piperazin-1-yl]phenyl}methanamine Benzene 2-(4-ClPh-piperazin-1-yl), CH2NH2 4-(2-Chlorophenyl) C17H20ClN3 301.81 Unspecified pharmacological use
[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine Pyrimidine 2-(Cyclopropylmethoxy), 4-(CH2NH2) N/A C9H13N3O 179.22 Synthetic intermediate

Functional and Pharmacological Differences

  • This may improve target binding in enzyme inhibitors .
  • Piperazine Modifications :

    • 4-Methylpiperazine (target compound) increases basicity and water solubility, favoring interactions with polar protein pockets.
    • Aryl-substituted piperazines (e.g., 4-fluorophenyl or 2-chlorophenyl in ) introduce lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs.
  • Substituent Effects :

    • Methanamine at the 4-position (common across analogs) provides a primary amine for salt formation or further derivatization (e.g., amide coupling) .
    • Electron-withdrawing groups (e.g., cyclopropylmethoxy in ) modulate electronic properties, affecting reactivity in cross-coupling reactions.

Biological Activity

[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, with the CAS number 69818-39-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, particularly in oncology and parasitology.

Chemical Structure and Properties

The molecular formula for this compound is C10H17N5. The structure features a pyrimidine ring substituted with a piperazine moiety, which is known to influence the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated potent activity against P. falciparum and other protozoan parasites, suggesting a broader spectrum of biological activity beyond just cancer cells .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 29HepG20.026Inhibition of tyrosine kinase
Compound 32A549 (Lung)0.050Apoptosis induction
Compound 35MCF7 (Breast)0.018Cell cycle arrest

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A study demonstrated that derivatives containing the piperazine-pyrimidine structure were effective against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve inhibition of key metabolic pathways within the parasite .

Table 2: Antiparasitic Activity Data

CompoundParasite TestedEC50 (µM)Mechanism of Action
NEU-617T. brucei0.012Metabolic pathway inhibition
NEU-961P. falciparum0.026Inhibition of ATP synthesis

Case Study 1: Cancer Cell Lines

In a comprehensive study, various analogs of this compound were synthesized and tested against several cancer cell lines, including breast and lung cancers. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.

Case Study 2: Protozoan Infections

Another study focused on the efficacy of this compound against protozoan infections. It was found that specific substitutions on the pyrimidine ring improved selectivity and potency against Leishmania major, indicating its potential as a lead compound for developing new antiparasitic drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine
Reactant of Route 2
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[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine

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